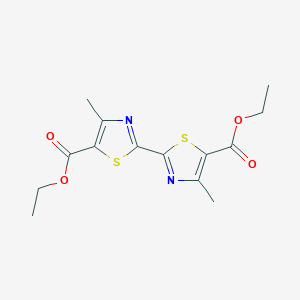
Diethyl 4,4'-dimethyl-2,2'-bithiazole-5,5'-dicarboxylate
描述
Diethyl 4,4’-dimethyl-2,2’-bithiazole-5,5’-dicarboxylate is a chemical compound with the molecular formula C14H16N2O4S2 and a molecular weight of 340.423 g/mol . This compound is part of the bithiazole family, which is known for its diverse applications in various fields, including organic synthesis and material science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 4,4’-dimethyl-2,2’-bithiazole-5,5’-dicarboxylate typically involves the condensation of appropriate thiazole derivatives under controlled conditions. One common method includes the reaction of 4,4’-dimethyl-2,2’-bithiazole with diethyl oxalate in the presence of a base such as sodium ethoxide. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of Diethyl 4,4’-dimethyl-2,2’-bithiazole-5,5’-dicarboxylate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity of the product. The final product is then purified using techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Diethyl 4,4’-dimethyl-2,2’-bithiazole-5,5’-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bithiazole ring to dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted bithiazole derivatives, depending on the specific reagents and conditions used.
科学研究应用
Diethyl 4,4’-dimethyl-2,2’-bithiazole-5,5’-dicarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate and in drug design.
Industry: It is utilized in the production of advanced materials, such as conductive polymers and organic semiconductors.
作用机制
The mechanism of action of Diethyl 4,4’-dimethyl-2,2’-bithiazole-5,5’-dicarboxylate involves its interaction with specific molecular targets and pathways. The bithiazole ring system can interact with biological macromolecules, such as proteins and nucleic acids, potentially inhibiting their function. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- Diethyl 2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate
- Dimethyl 3-methyl-5,5-diphenyl-4,5-dihydro-3H-pyrazole-3,4-dicarboxylate
- Diethyl 1-hydroxy-2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate
Uniqueness
Diethyl 4,4’-dimethyl-2,2’-bithiazole-5,5’-dicarboxylate is unique due to its bithiazole core, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in the synthesis of specialized materials and in applications requiring specific interactions with biological targets.
属性
IUPAC Name |
ethyl 2-(5-ethoxycarbonyl-4-methyl-1,3-thiazol-2-yl)-4-methyl-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4S2/c1-5-19-13(17)9-7(3)15-11(21-9)12-16-8(4)10(22-12)14(18)20-6-2/h5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPQHPLXOMCROEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)C2=NC(=C(S2)C(=O)OCC)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


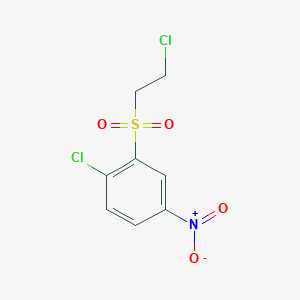

![[2-(4-Chlorophenyl)-2-oxoethyl] selenocyanate](/img/structure/B8039036.png)
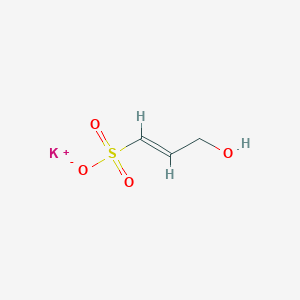
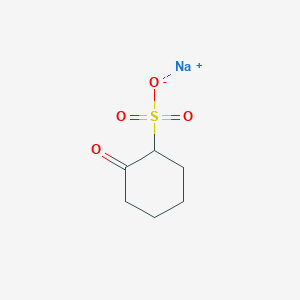
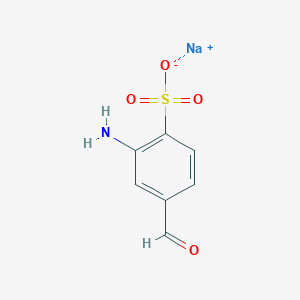
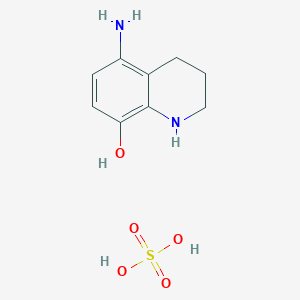
![6,7,8,9,10,11-hexahydro-5H-[1,2,4]triazolo[4,3-a]azonine;sulfuric acid](/img/structure/B8039075.png)
![5-[[2-(dimethylamino)-1,3-thiazol-5-yl]sulfanyl]-N,N-dimethyl-1,3-thiazol-2-amine](/img/structure/B8039082.png)
![13-Methoxy-3,6,9-trioxabicyclo[9.4.0]pentadeca-1(11),12,14-triene-2,10-dione](/img/structure/B8039105.png)
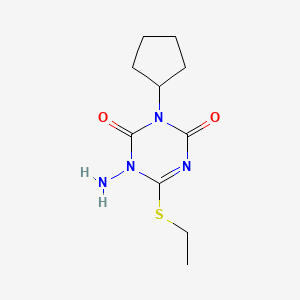

![2-([2-[(Tetrahydro-2H-pyran-2-yloxy)methyl]-2-propenyl]oxy)tetrahydro-2H-pyran](/img/structure/B8039124.png)
![Ethyl 2-[1-(2-ethoxy-2-oxoethyl)sulfanylethylsulfanyl]acetate](/img/structure/B8039137.png)
